1,2,3,8-Tetrachloronaphthalene

描述

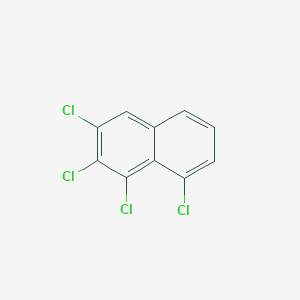

1,2,3,8-Tetrachloronaphthalene is a chlorinated derivative of naphthalene, characterized by the presence of four chlorine atoms attached to the naphthalene ring. This compound is part of the broader class of polychlorinated naphthalenes, which are known for their environmental persistence and potential toxicological effects .

准备方法

Synthetic Routes and Reaction Conditions: 1,2,3,8-Tetrachloronaphthalene can be synthesized through the chlorination of naphthalene. The process typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the naphthalene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

化学反应分析

Types of Reactions: 1,2,3,8-Tetrachloronaphthalene undergoes various chemical reactions, including:

Hydrodechlorination: This reaction involves the removal of chlorine atoms from the naphthalene ring, typically using hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: Chlorine atoms on the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrodechlorination: Hydrogen gas, palladium on carbon catalyst, elevated temperatures.

Oxidation: Potassium permanganate, acidic or basic conditions.

Substitution: Nucleophiles such as hydroxide ions, solvents like dimethyl sulfoxide.

Major Products:

Hydrodechlorination: Formation of less chlorinated naphthalenes.

Oxidation: Formation of chlorinated naphthoquinones.

Substitution: Formation of substituted naphthalenes with various functional groups.

科学研究应用

Environmental Applications

Environmental Monitoring and Testing

1,2,3,8-Tetrachloronaphthalene serves as a standard in environmental testing due to its stability and persistence. It is utilized in studies assessing the bioaccumulation of PCNs in human tissues and environmental matrices. For instance, researchers have measured its levels in human serum samples to understand its prevalence and potential health impacts .

Degradation Studies

Research has demonstrated that this compound can undergo degradation through hydrodechlorination processes. Studies utilizing composite oxides such as iron-aluminum mixtures have shown varying degrees of reactivity towards this compound. The degradation pathways are crucial for developing remediation strategies for contaminated environments .

Industrial Applications

Chemical Synthesis

This compound is involved in the synthesis of various industrial chemicals. Its unique chemical properties make it suitable for producing materials that require high stability and resistance to degradation. The compound's chlorinated structure allows it to participate in substitution reactions that are valuable in synthetic organic chemistry .

Manufacturing Processes

Despite regulatory restrictions on the production of PCNs since the 1980s due to their environmental and health risks, this compound is still produced unintentionally during thermal industrial processes such as metallurgy and waste incineration. This highlights the need for monitoring and controlling emissions from such processes .

Toxicological Research

Biological Activity Studies

Research indicates that this compound interacts with biological systems, potentially disrupting endocrine functions. Studies have shown its effects on thyroid hormone receptor activity, suggesting implications for metabolic processes in exposed organisms .

Case Study: Prenatal Toxicity

A notable study investigated the prenatal toxicity of this compound in Wistar rats. The research aimed to understand maternal-fetal distribution and the potential toxic effects on developing embryos. Findings indicated significant accumulation in fetal tissues, raising concerns about exposure during critical developmental periods .

Comparative Analysis with Other Tetrachloronaphthalenes

To better understand the unique properties of this compound compared to other tetrachloronaphthalenes (e.g., 1,2,3,4-Tetrachloronaphthalene), a comparative analysis can be useful:

| Property/Compound | 1,2,3,4-Tetrachloronaphthalene | This compound |

|---|---|---|

| Chlorine Substitution Pattern | Positions 1-4 | Positions 1-3 and 8 |

| Environmental Persistence | Moderate | High |

| Toxicological Effects | Endocrine disruption potential | Significant prenatal toxicity |

| Industrial Use | Limited | Used in specific chemical syntheses |

作用机制

The mechanism of action of 1,2,3,8-Tetrachloronaphthalene involves its interaction with cellular components, leading to various biological effects. The compound can induce oxidative stress by generating reactive oxygen species, which can damage cellular macromolecules such as DNA, proteins, and lipids . Additionally, it can interact with specific receptors and enzymes, altering cellular signaling pathways and metabolic processes .

相似化合物的比较

- 1,2,3,4-Tetrachloronaphthalene

- 1,2,4,5-Tetrachloronaphthalene

- 1,2,3,5-Tetrachloronaphthalene

Comparison: 1,2,3,8-Tetrachloronaphthalene is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects. Compared to other tetrachloronaphthalenes, it may exhibit different environmental persistence and toxicological profiles.

生物活性

1,2,3,8-Tetrachloronaphthalene (TCN) is a chlorinated aromatic compound that has gained attention due to its potential biological activity and environmental persistence. This article explores the biological effects, toxicological properties, and degradation pathways of TCN, supported by data tables and relevant case studies.

- Molecular Formula : C10H4Cl4

- Molecular Weight : 265.951 g/mol

- Structure : TCN consists of a naphthalene backbone with four chlorine substituents at the 1, 2, 3, and 8 positions.

This compound interacts with various biological targets, similar to other chlorinated aromatic compounds. Its mode of action primarily involves:

- Hydrodechlorination Reactions : This process leads to the formation of less chlorinated naphthalenes. The main pathway observed is:

where CN-27 represents TCN and subsequent compounds are less chlorinated derivatives .

Toxicological Profile

Biodegradation Studies

Research has indicated that TCN can be degraded by specific catalysts. A study evaluated its degradation over rod-like Fe–Al composite oxides, revealing varying reactivity based on the catalyst used:

| Catalyst | Reactive Activity |

|---|---|

| FeAl-5 | High |

| FeAl-10 | High |

| FeAl-1 | Low |

The degradation products included trichloronaphthalenes and dichloronaphthalenes, demonstrating the compound's susceptibility to hydrodechlorination under certain conditions .

Case Study 1: Toxicity Assessment

A study assessed the toxicity of TCN in laboratory settings using Harlan Sprague-Dawley rats. The results indicated significant alterations in liver enzyme activities (CYP1A1 and CYP1A2), suggesting a potential for liver damage upon exposure .

Case Study 2: Environmental Monitoring

In an environmental monitoring project in Sweden, TCN was identified as a hazardous substance accumulating in sediments and aquatic organisms. This study highlighted the need for integrated monitoring strategies that assess both chemical concentrations and biological effects to understand the ecological risks posed by TCN .

属性

IUPAC Name |

1,2,3,8-tetrachloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl4/c11-6-3-1-2-5-4-7(12)9(13)10(14)8(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVMHXYSILPJXPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(C(=C2C(=C1)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60335269 | |

| Record name | 1,2,3,8-Tetrachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149864-81-3 | |

| Record name | 1,2,3,8-Tetrachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。